Cytidine 5'-(tetrahydrogen triphosphate), 3'-O-methyl-

RNA polymerase chain termination SARS-CoV-2 RdRp

Cytidine 5'-(tetrahydrogen triphosphate), 3'-O-methyl- (commonly designated 3'-O-Methyl-CTP or 3'-OMeCTP) is a chemically modified ribonucleoside triphosphate belonging to the sugar-modified NTP class. The compound bears a methoxy (–OCH₃) substituent at the 3'-position of the ribose ring in place of the canonical hydroxyl group.

Molecular Formula C10H18N3O14P3
Molecular Weight 497.18 g/mol
CAS No. 69113-64-0
Cat. No. B12069152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCytidine 5'-(tetrahydrogen triphosphate), 3'-O-methyl-
CAS69113-64-0
Molecular FormulaC10H18N3O14P3
Molecular Weight497.18 g/mol
Structural Identifiers
SMILESCOC1C(OC(C1O)N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O
InChIInChI=1S/C10H18N3O14P3/c1-23-8-5(4-24-29(19,20)27-30(21,22)26-28(16,17)18)25-9(7(8)14)13-3-2-6(11)12-10(13)15/h2-3,5,7-9,14H,4H2,1H3,(H,19,20)(H,21,22)(H2,11,12,15)(H2,16,17,18)/t5-,7-,8-,9-/m1/s1
InChIKeyUOIHPUADFDJODZ-ZOQUXTDFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-O-Methyl-CTP (CAS 69113-64-0): Procurement-Grade Specification for a Sugar-Modified RNA Chain Terminator


Cytidine 5'-(tetrahydrogen triphosphate), 3'-O-methyl- (commonly designated 3'-O-Methyl-CTP or 3'-OMeCTP) is a chemically modified ribonucleoside triphosphate belonging to the sugar-modified NTP class. The compound bears a methoxy (–OCH₃) substituent at the 3'-position of the ribose ring in place of the canonical hydroxyl group . This single-atom substitution eliminates the nucleophilic 3'-OH required for phosphodiester bond formation, rendering 3'-O-Methyl-CTP an obligate chain terminator of RNA synthesis when incorporated by DNA-dependent RNA polymerases and RNA-dependent RNA polymerases [1]. Commercial sources supply the compound as a lithium salt in aqueous solution (typically 100 mM), with cataloged purity ≥90% by AX-HPLC and a free-acid molecular weight of 497.2 g/mol .

Why 3'-O-Methyl-CTP Cannot Be Swapped for 2'-O-Methyl-CTP or 3'-Deoxy-CTP in RNA Polymerase Studies


Sugar-modified cytidine triphosphates are not interchangeable reagents. The position of ribose modification dictates the mechanism of polymerase interaction: 3'-O-methylation eliminates the 3'-OH nucleophile, producing obligate chain termination following incorporation, whereas 2'-O-methylation preserves the 3'-OH and permits continued strand elongation (delayed termination at most) [1]. Furthermore, the steric and electronic environment of a 3'-O-methyl group differs fundamentally from a 3'-deoxy (3'-H) substitution, affecting exonuclease proofreading susceptibility—coronaviral exonucleases that excise 3'-unmodified termini are impeded by the 3'-O-methyl adduct but may process a 3'-deoxy terminus more efficiently [1][2]. Procurement of the incorrect analog—e.g., 2'-O-Methyl-CTP when obligate termination is required—will produce qualitatively different experimental outcomes. The quantitative evidence below establishes where 3'-O-Methyl-CTP occupies a distinct functional niche.

Quantitative Differentiation Evidence for 3'-O-Methyl-CTP (CAS 69113-64-0) Against Closest Analogs


Obligate vs. Non-Obligate Chain Termination: 3'-O-Methyl-CTP Compared to 2'-O-Methyl-CTP

3'-O-Methyl-CTP functions as an obligate (immediate) chain terminator upon incorporation by RNA polymerases because the 3'-methoxy group cannot serve as a nucleophile for the next phosphodiester bond. By contrast, 2'-O-methyl-CTP retains the 3'-OH and permits continued elongation, resulting in delayed termination at best. This mechanistic distinction was experimentally validated using the uridine cognates: 3'-OMe-UTP produced immediate termination of SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), whereas 2'-OMe-UTP produced only delayed termination in the same assay system [1]. The cytidine analogs are expected to follow the identical structure–activity relationship, as the modification site—not the nucleobase—governs the termination phenotype [2].

RNA polymerase chain termination SARS-CoV-2 RdRp

Polymerase Active-Site Affinity: 3'-Modified vs. 2'-Modified Nucleotide Inhibition Potency

In a classic biochemical study using Escherichia coli DNA-dependent RNA polymerase, Armstrong and Eckstein (1976) demonstrated that 3'-modified ATP analogues exhibit approximately 1,000-fold greater inhibitory potency than 2'-modified analogues. Specifically, 3'-amino-3'-deoxyadenosine 5'-triphosphate displayed a Ki of 2.3 µM, whereas 2'-amino-2'-deoxyadenosine 5'-triphosphate displayed a Ki of 2.3 mM, both competing against the natural substrate ATP (Km = 0.07 mM) [1]. Although this study used adenosine-based analogues, the binding determinants reside in the ribose modification site and the polymerase active-site geometry, not the nucleobase, permitting class-level extrapolation to 3'-O-Methyl-CTP vs. 2'-O-Methyl-CTP [1].

enzyme kinetics competitive inhibition RNA polymerase Ki

Validated Chain-Terminating Activity in Bacterial RNA Polymerase Transcription Assays

3'-O-Methyl-CTP (TriLink catalog #N-1057) was employed as a chain-terminating NTP analogue in a real-time fluorescence assay monitoring Mycobacterium tuberculosis RNA polymerase transcription initiation and promoter escape [1]. At 1 mM final concentration, 3'-O-Methyl-CTP was incorporated by Mtb RNAP to generate a defined 5-mer RNA transcript (RPitc5), enabling kinetic dissection of the initially transcribing complex without interference from longer elongation products [1]. This validated application confirms that 3'-O-Methyl-CTP is an effective substrate for bacterial RNA polymerases and produces clean, position-specific termination under standard in vitro transcription conditions [1]. By comparison, 3'-deoxy CTP—while also an obligate terminator—lacks the 3'-O-methyl steric bulk that may contribute to differential exonuclease resistance [2].

transcription initiation Mycobacterium tuberculosis RNA polymerase promoter escape

Differential Exonuclease Resistance: 3'-O-Methyl vs. 3'-Deoxy Modification

Coronaviral RNA-dependent RNA polymerases possess a 3'→5' exonuclease proofreading domain that requires a 2'-OH group on the 3'-terminal nucleotide of the nascent RNA strand for excision activity [1]. Nucleotide analogues that lack a 2'-OH or have a blocked 2'-OH—including 3'-O-methyl-modified nucleotides—may evade this proofreading mechanism [1]. The 3'-O-methyl group provides both elimination of the 3'-OH (enforcing chain termination) and steric occlusion at the 3'-terminus, potentially impeding exonuclease access more effectively than the minimal 3'-deoxy (3'-H) modification. In the SARS-CoV-2 RdRp study, 3'-OMe-UTP was classified among the six compounds showing full termination and was noted as a candidate for further exonuclease-evasion evaluation [1]. No direct comparative exonuclease susceptibility data for 3'-O-methyl-CTP vs. 3'-deoxy-CTP were identified in the literature, constraining this evidence to class-level inference.

exonuclease proofreading coronavirus nuclease resistance antiviral

Commercial Purity Benchmarks: 3'-O-Methyl-CTP vs. 3'-Deoxy-CTP Procurement Specifications

Procurement decisions for modified NTPs depend on verifiable purity specifications. 3'-O-Methyl-CTP is commercially available with a purity of ≥90% by AX-HPLC from major suppliers including TriLink BioTechnologies (catalog N-1057) and BOC Sciences . Alternative sources report purities up to 95% (CymitQuimica, lithium salt form) and 98% (Leyan) . The compound is supplied as a 100 mM aqueous solution (Li+ salt), stored at −20°C or below, with a defined extinction coefficient of 9,100 L mol⁻¹ cm⁻¹ at 271 nm . By comparison, 3'-deoxy-CTP is less widely stocked as a research-grade reagent, and 2'-O-methyl-CTP—while available—serves a different functional purpose (non-terminating incorporation) . For users requiring an obligate cytidine-based RNA chain terminator with documented purity, 3'-O-Methyl-CTP is the better-characterized procurement option.

purity specification AX-HPLC procurement quality control

Evidence-Backed Procurement Scenarios for 3'-O-Methyl-CTP (CAS 69113-64-0)


Transcription Initiation and Promoter Escape Kinetic Studies in Bacterial Systems

3'-O-Methyl-CTP is validated for use in real-time fluorescence transcription assays with bacterial RNA polymerases. As demonstrated by Jensen et al. (2019), the compound restricts transcript length to a defined product (5-mer RPitc5) when supplied as the sole CTP source at 1 mM, enabling quantitative kinetic analysis of initially transcribing complexes without runoff interference [1]. Researchers studying promoter escape mechanisms in Mycobacterium tuberculosis, Escherichia coli, or related bacterial systems should procure 3'-O-Methyl-CTP specifically—rather than 2'-O-Methyl-CTP—because only the 3'-O-methyl modification guarantees obligate chain termination at the first templated cytidine position [1][2].

RNA Sequencing by Polymerase-Directed Chain Termination

3'-O-Methyl-CTP was originally synthesized and characterized as a base-specific terminator for RNA sequencing using E. coli RNA polymerase [1]. The compound generates sequencing ladders when used in combination with the other three 3'-O-methylnucleoside 5'-triphosphates (3'-OMe-ATP, 3'-OMe-GTP, 3'-OMe-UTP). This application exploits the obligate termination property that distinguishes 3'-O-methyl NTPs from 2'-O-methyl NTPs, which do not terminate reliably [2]. Although Sanger sequencing has largely superseded this method for DNA, RNA-direct sequencing applications and polymerase mechanism studies continue to benefit from the availability of well-characterized 3'-O-methyl terminators.

Antiviral RNA-Dependent RNA Polymerase Inhibitor Screening and Mechanism-of-Action Studies

For laboratories screening nucleotide analogues against viral RNA-dependent RNA polymerases—including SARS-CoV-2, HCV, RSV, and dengue virus RdRps—3'-O-Methyl-CTP serves as a positive control for obligate chain termination. The uridine analog 3'-OMe-UTP has been directly demonstrated to produce immediate termination of SARS-CoV-2 RdRp, while 2'-OMe-UTP produced only delayed termination and 2'-F-dUTP failed to terminate [1]. 3'-O-Methyl-CTP is the appropriate cytidine-based comparator in such screens, enabling structure–activity relationship studies that discriminate between obligate terminators, delayed terminators, and non-terminating analogs [1][2].

SELEX and Aptamer Library Generation Requiring Nuclease-Resistant RNA

Modified nucleotide triphosphates bearing 3'-O-methyl substitutions are cataloged by TriLink BioTechnologies for aptamer applications, where nuclease resistance is a critical selection criterion [1]. The 3'-O-methyl modification enhances resistance to serum and cellular nucleases compared to unmodified RNA, while the obligate chain-termination property is not detrimental in this context because aptamer function depends on folded structure rather than chain extension. Procurement of 3'-O-Methyl-CTP—rather than 2'-O-Methyl-CTP—may be preferred when a cytidine analog with combined nuclease resistance and a defined 3'-terminus is required for post-SELEX modification or aptamer truncation studies [1].

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